molecular formula C21H20Cl2N4O4S B2599822 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 891137-63-6

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2599822
CAS No.: 891137-63-6
M. Wt: 495.38
InChI Key: WZKNAEAQOCDYFH-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group and a benzamide moiety modified by a 4-methylpiperidinyl sulfonyl group. This structure combines electron-withdrawing (chlorine substituents) and electron-donating (piperidine) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S/c1-13-8-10-27(11-9-13)32(29,30)16-5-2-14(3-6-16)19(28)24-21-26-25-20(31-21)17-12-15(22)4-7-18(17)23/h2-7,12-13H,8-11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKNAEAQOCDYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring, a dichlorophenyl group, and a piperidine moiety. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
  • Introduction of the Dichlorophenyl Group : This is done via electrophilic aromatic substitution.
  • Attachment of the Piperidine Sulfonyl Group : This involves sulfonation reactions using sulfonyl chlorides.

The overall molecular formula is C16H19Cl2N3O2SC_{16}H_{19}Cl_2N_3O_2S with a molecular weight of approximately 426.25 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the 1,3,4-oxadiazole moiety can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibitory effects on AChE, which is crucial for neurotransmission.
  • Urease : The compound also demonstrates significant urease inhibition, which is relevant for treating certain infections .

Anticancer Activity

The oxadiazole derivatives have been linked to anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and interference with signaling pathways .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound's structure facilitates binding to specific active sites on enzymes such as AChE and urease.
  • Modulation of Signaling Pathways : It may alter pathways involved in cell proliferation and apoptosis in cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamideStructureContains thiadiazole; potential different biological activity due to sulfur presence
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamideStructureBromine substituent; may exhibit different reactivity patterns
N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamideStructureDifluorophenyl moiety; enhanced lipophilicity could affect bioavailability

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antibacterial Screening : A series of synthesized oxadiazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 0.63 µM against urease .
  • In Silico Studies : Docking studies revealed potential interactions between these compounds and target proteins involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with two primary classes of derivatives:

1,3,4-Oxadiazole-based heterocycles (e.g., compounds from ).

Sulfonyl-linked benzamide derivatives (e.g., N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide in ).

Comparative Analysis

Property/Aspect Target Compound Analog 1 () Analog 2 ()
Core Structure 1,3,4-Oxadiazole with 2,5-dichlorophenyl 1,3,4-Oxadiazole derivatives (e.g., III, IV) 1,3,4-Oxadiazole with 5-chlorothiophenyl
Substituents - 2,5-Dichlorophenyl
- 4-Methylpiperidinyl sulfonyl
Varied aryl/heteroaryl groups (e.g., pyridine-4’-carbonyl) - 5-Chlorothiophen-2-yl
- Piperidinyl sulfonyl (no methyl group)
Biological Activity Hypothesized pharmacological relevance (unconfirmed) Plant growth promotion at low concentrations (e.g., wheat, cucumber) Unknown; likely explored in drug discovery (e.g., GSK735506A identifier)
Electronic Effects Strong electron-withdrawing (Cl) + moderate electron-donating (methylpiperidine) Variable based on substituents; sulfur-containing derivatives may enhance stability Thiophene’s electron-rich nature may alter binding vs. dichlorophenyl
Pharmacokinetic Potential Enhanced lipophilicity due to methylpiperidine Not reported Reduced lipophilicity (piperidine vs. methylpiperidine)

Critical Observations

  • Piperidine vs. Methylpiperidine : The 4-methyl group in the target compound’s sulfonyl moiety could enhance membrane permeability compared to Analog 2’s unsubstituted piperidine, a critical factor in CNS drug design.
  • Agrochemical vs. Pharmacological Focus : Analog 1’s derivatives () emphasize plant growth regulation, whereas the target compound and Analog 2 are structurally aligned with kinase inhibitors or protease modulators (based on database identifiers like GSK735506A) .

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